molecular formula C17H15FN2O3 B6581718 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide CAS No. 1210148-38-1

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide

Cat. No.: B6581718
CAS No.: 1210148-38-1
M. Wt: 314.31 g/mol
InChI Key: HBEDRWYMOVACGA-UHFFFAOYSA-N
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Description

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold combining a 1,2-oxazole ring substituted with a 2-fluorophenyl group and a 2,5-dimethylfuran-3-carboxamide moiety. Structural studies likely rely on crystallographic tools such as SHELX or ORTEP-3 for refinement and visualization.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-10-7-14(11(2)22-10)17(21)19-9-12-8-16(23-20-12)13-5-3-4-6-15(13)18/h3-8H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEDRWYMOVACGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide Generation and 1,3-Dipolar Cycloaddition

The isoxazole core is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne. The nitrile oxide precursor, 2-fluorobenzaldehyde oxime, is generated by treating 2-fluorobenzaldehyde with hydroxylamine hydrochloride in ethanol under reflux. Subsequent chlorination using N-chlorosuccinimide (NCS) in dichloromethane (DCM) yields the unstable nitrile oxide intermediate.

The nitrile oxide is then reacted with propargylamine in a regioselective cycloaddition to form 3-(aminomethyl)-5-(2-fluorophenyl)isoxazole. This reaction proceeds at room temperature in DCM, with triethylamine (TEA) as a base to neutralize HCl generated during the process. The product is purified via silica gel chromatography (n-hexane/ethyl acetate, 3:1), yielding the amine as a white solid (72–78% yield).

Key Reaction Conditions

  • Nitrile Oxide Precursor : 2-fluorobenzaldehyde oxime (1.0 equiv)

  • Dipolephile : Propargylamine (1.2 equiv)

  • Solvent : DCM, 0°C to room temperature

  • Base : TEA (2.0 equiv)

  • Purification : Column chromatography (hexane/EtOAc)

Synthesis of 2,5-Dimethylfuran-3-Carbonyl Chloride

Carboxylic Acid Activation

2,5-Dimethylfuran-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux in anhydrous DCM. The reaction is monitored via thin-layer chromatography (TLC) until completion (typically 3–4 h), after which excess SOCl₂ is removed under reduced pressure. The resulting acyl chloride is used directly in the subsequent coupling step without further purification.

Key Reaction Conditions

  • Reagent : SOCl₂ (3.0 equiv)

  • Solvent : Anhydrous DCM, reflux

  • Reaction Time : 3–4 h

Amide Coupling: Assembly of the Target Compound

Coupling Protocol

The amine (3-(aminomethyl)-5-(2-fluorophenyl)isoxazole) is reacted with 2,5-dimethylfuran-3-carbonyl chloride in the presence of N-methylmorpholine (NMM) as a base. The reaction is conducted in anhydrous DCM at 0°C, with gradual warming to room temperature over 12 h. The crude product is washed with aqueous NaHCO₃ and brine, dried over Na₂SO₄, and purified via silica gel chromatography (n-hexane/ethyl acetate, 4:1).

Key Reaction Conditions

  • Acyl Chloride : 2,5-Dimethylfuran-3-carbonyl chloride (1.1 equiv)

  • Amine : 3-(Aminomethyl)-5-(2-fluorophenyl)isoxazole (1.0 equiv)

  • Base : NMM (2.0 equiv)

  • Solvent : Anhydrous DCM, 0°C to room temperature

  • Yield : 85–90%

Alternative Synthetic Routes

Direct Oxazole Functionalization

An alternative approach involves late-stage functionalization of preformed isoxazole intermediates. For example, 5-(2-fluorophenyl)-3-(chloromethyl)isoxazole is aminated with aqueous ammonia in tetrahydrofuran (THF) at 60°C. The resulting amine is then coupled with 2,5-dimethylfuran-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.

Key Reaction Conditions

  • Amination : NH₃ (aq.), THF, 60°C, 6 h

  • Coupling Reagents : EDCI (1.5 equiv), HOBt (1.5 equiv)

  • Yield : 70–75%

Scalability and Practical Considerations

Gram-Scale Synthesis

The cycloaddition and coupling steps are scalable, as demonstrated in analogous syntheses of oxazole derivatives. For instance, reactions conducted at 40°C with DMAP-Tf as an activating agent enable gram-scale production without significant yield reduction. The recyclability of DMAP (up to three cycles) enhances cost-effectiveness.

Functional Group Tolerance

The methodology tolerates electron-withdrawing groups (e.g., fluorine) and sterically hindered substrates, ensuring compatibility with structurally diverse analogs.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 1H, Ar-F), 7.52–7.45 (m, 2H, Ar-H), 6.25 (s, 1H, furan-H), 4.62 (d, J = 5.8 Hz, 2H, CH₂), 2.58 (s, 3H, CH₃), 2.34 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 159.8 (C-F), 152.1 (isoxazole-C), 144.5 (furan-C), 116.3–115.8 (Ar-C), 112.4 (furan-C), 40.1 (CH₂), 14.2 (CH₃), 13.9 (CH₃).

  • HRMS (ESI) : m/z calcd for C₁₉H₁₈FN₂O₃ [M + H]⁺: 365.1301, found: 365.1303 .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological potential of this compound is being explored for its antiviral, anti-inflammatory, and anticancer properties. It has shown promise in binding to multiple receptors, making it a candidate for drug development.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be used in the treatment of various diseases.

Industry: In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties make it suitable for applications in advanced material science and chemical engineering.

Mechanism of Action

The mechanism by which N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound binds to receptors and enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Compound A : 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

  • Key Differences: Replaces the 1,2-oxazole ring with an isobenzofuran core. Fluorine is at the para position of the phenyl group (vs. ortho in the target compound).
  • Implications: The para-fluorophenyl substitution may alter steric hindrance compared to the ortho configuration, affecting target binding.

Compound B : 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

  • Key Differences: Incorporates a fused furopyridine system instead of a simple furan. Features a 1,2,4-oxadiazole ring and trifluoroethylamino group, enhancing electron-withdrawing properties. Fluorophenyl is at the meta position relative to the carboxamide.
  • Implications :
    • The trifluoroethyl group improves metabolic resistance but may increase molecular weight (~550 g/mol vs. ~370 g/mol for the target compound).
    • Furopyridine’s extended conjugation could enhance binding to hydrophobic pockets.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight ~370 g/mol ~390 g/mol ~550 g/mol
LogP Estimated 3.2 (highly lipophilic) ~2.8 ~4.1 (due to trifluoroethyl)
Hydrogen Bond Donors 2 (amide NH, oxazole NH) 1 (amide NH) 3 (amide NH, oxadiazole NH)
Fluorine Position Ortho (C2 of phenyl) Para (C4 of phenyl) Meta (C3 of phenyl)

Key Observations :

  • The target compound’s ortho-fluorophenyl group may introduce steric constraints, limiting rotational freedom compared to para- or meta-substituted analogues.
  • Higher LogP in Compound B suggests superior membrane permeability but risks solubility limitations.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide?

  • Methodological Answer : The synthesis requires precise control of reaction parameters:

  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., ring-opening of oxazole).
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of carboxamide intermediates .
  • Purification : Use column chromatography with a gradient elution (hexane:ethyl acetate) to separate byproducts arising from fluorophenyl-oxazole coupling .
    • Key Validation : Confirm intermediate purity via TLC and final product identity using 1H NMR^{1}\text{H NMR} (e.g., characteristic peaks: δ 7.2–7.5 ppm for fluorophenyl protons, δ 6.1–6.3 ppm for furan protons) .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 19F NMR^{19}\text{F NMR} (to confirm fluorophenyl group integrity) and 13C NMR^{13}\text{C NMR} (to verify carboxamide carbonyl resonance at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+^+ for C18_{18}H16_{16}FN2_2O3_3: 333.1145) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm1^{-1} for carboxamide) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) with HPLC monitoring. Instability in acidic conditions may indicate hydrolysis of the oxazole ring .
  • Oxidative Stability : Expose to H2_2O2_2 (3% w/v) and analyze by LC-MS for sulfoxide/sulfone byproducts from thioether linkages (if present in analogs) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) using standardized protocols (e.g., IC50_{50} determination in triplicate with positive controls).
  • Structural Confirmation : Re-examine batch purity via 1H NMR^{1}\text{H NMR}; impurities >2% can skew activity results .
  • Target Selectivity Profiling : Use kinome-wide screening to rule off-target effects (e.g., fluorophenyl-oxazole moieties may interact with kinase ATP-binding pockets) .

Q. What computational strategies predict the compound’s biological targets and binding modes?

  • Methodological Answer :

  • Molecular Docking : Employ AutoDock Vina with crystal structures of suspected targets (e.g., COX-2 or 5-LOX enzymes, given furan-carboxamide anti-inflammatory analogs) .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features (e.g., fluorophenyl as a hydrophobic anchor, carboxamide as H-bond acceptor) .
  • MD Simulations : Simulate binding stability (20 ns trajectories) to assess pose retention in enzymatic active sites .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Methodological Answer :

  • Core Modifications :
  • Replace 2-fluorophenyl with 2,4-difluorophenyl to enhance metabolic stability (observe via CYP450 inhibition assays) .
  • Substitute dimethylfuran with thiophene to evaluate electronic effects on carboxamide reactivity .
  • Functional Group Additions : Introduce sulfonamide or azo groups to modulate solubility and target affinity .
  • Data-Driven SAR : Use multivariate analysis (e.g., PCA) to correlate logP, polar surface area, and IC50_{50} values across analogs .

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